molecular formula C19H22N4O6S2 B2480963 N-(4-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-60-7

N-(4-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2480963
CAS No.: 851781-60-7
M. Wt: 466.53
InChI Key: SPTRMUQXGDKCHM-UHFFFAOYSA-N
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Description

N-(4-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H22N4O6S2 and its molecular weight is 466.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A notable application of derivatives of N-(4-(1-(ethylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is in the synthesis and characterization of novel compounds. For instance, Küçükgüzel et al. (2013) synthesized and characterized a series of derivatives for potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that specific compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, a known medication (Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Activities

Compounds derived from this compound have been studied for their potential anticancer and antimicrobial activities. A study by Salian, Narayana, and Sarojini (2017) focused on synthesizing and characterizing a related compound, which demonstrated potential for further investigation in these areas (Salian, Narayana, & Sarojini, 2017).

Bioactivity and Enzyme Inhibition

Another application is in bioactivity studies and enzyme inhibition. For example, Gul et al. (2016) synthesized a series of sulfonamides, closely related to the compound , which were evaluated for their cytotoxicity and carbonic anhydrase inhibitory effects. They identified compounds with promising tumor selectivity and potency, suggesting potential as novel anticancer agents (Gul et al., 2016).

Structural Studies

Structural studies of derivatives have also been conducted to understand their potential biological activity. Borges et al. (2014) reported on the crystal structures of similar compounds, highlighting significant differences in conformations that could be relevant to their activity in antileishmania studies (Borges et al., 2014).

Synthesis of New Derivatives

The compound is also utilized in the synthesis of new derivatives with potential biological activities. For instance, Gul et al. (2016) synthesized a series of new benzenesulfonamides starting from substituted benzaldehydes and evaluated them for their cytotoxicity and carbonic anhydrase inhibition, with some showing strong inhibition of human cytosolic isoforms (Gul et al., 2016).

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S2/c1-3-30(26,27)21-16-10-8-14(9-11-16)18-13-19(22(20-18)31(28,29)4-2)15-6-5-7-17(12-15)23(24)25/h5-12,19,21H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTRMUQXGDKCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.